

Chemical and physical properties of ethyl palmitoleate

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Compound of Interest

Compound Name: Ethyl palmitoleate

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An In-depth Technical Guide on the Chemical and Physical Properties of **Ethyl Palmitoleate**

Introduction

Ethyl palmitoleate is a long-chain fatty acid ethyl ester (FAEE) formed from the formal condensation of the carboxyl group of palmitoleic acid with the hydroxyl group of ethanol.[1] It is the ethyl ester of palmitoleic acid, an unsaturated fatty acid.[2] This molecule is of significant interest to researchers, particularly in the fields of biochemistry and medicine, as it serves as a biomarker for ethanol consumption and is implicated in the metabolic effects of alcohol.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of **ethyl palmitoleate**, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways.

Chemical and Physical Properties

Ethyl palmitoleate is a liquid at room temperature.[4] Its properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C18H34O2	
Molecular Weight	282.5 g/mol	
IUPAC Name	ethyl (Z)-hexadec-9-enoate	
CAS Number	56219-10-4	
Appearance	Liquid	
Density	0.875 g/cm ³	
Boiling Point	355.5 °C at 760 mmHg	
Melting Point	33.9 °C	
Flash Point	92.7 °C	
Refractive Index	1.453	
Solubility	Insoluble in water. Soluble in chloroform (slightly), ethyl acetate (slightly), DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (>50 mg/ml).	
XLogP3	6.9	

Experimental Protocols

Synthesis of Ethyl Palmitoleate

A common method for synthesizing **ethyl palmitoleate** is through the enzymatic esterification of palmitoleic acid with ethanol, often catalyzed by lipase. This method is favored for its high specificity and mild reaction conditions.

Materials:

- Palmitic acid
- Ethanol

- Immobilized lipase (e.g., from *Candida antarctica*)
- Organic solvent (optional, e.g., hexane)
- Molecular sieves (optional)
- Reaction vessel with temperature control and agitation

Procedure:

- **Reactant Preparation:** Palmitoleic acid is added to the reaction vessel. Ethanol is then added in a specific molar ratio to the acid (e.g., 1:1 to 1:5.5).
- **Enzyme Addition:** Immobilized lipase is added to the mixture. The amount of enzyme typically ranges from 2% to 10% by weight of the substrates.
- **Water Removal (Optional):** To drive the equilibrium towards ester formation, water produced during the reaction can be removed by adding activated molecular sieves to the mixture.
- **Reaction:** The mixture is incubated at a controlled temperature (e.g., 40-60°C) with constant agitation for a set period (e.g., 8-24 hours).
- **Monitoring:** The reaction progress can be monitored by taking samples periodically and analyzing the conversion of palmitoleic acid using techniques like gas chromatography (GC) or titration of the remaining free fatty acids.
- **Product Recovery:** Once the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by filtration or centrifugation for potential reuse. The liquid phase, containing **ethyl palmitoleate**, unreacted substrates, and any solvent, is then processed for purification.

Purification of Fatty Acid Ethyl Esters

A two-step method involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) can be used for the purification of fatty acid ethyl esters like **ethyl palmitoleate**.

Materials:

- Crude **ethyl palmitoleate** mixture
- Aminopropyl-silica SPE column
- Octadecylsilyl (ODS) SPE column (optional)
- Hexane
- Isopropanol-water solution
- HPLC system with a suitable column (e.g., ODS)

Procedure:

- SPE Step 1 (Aminopropyl-silica): The crude lipid mixture is dissolved in hexane and applied to an aminopropyl-silica SPE column. The column is then eluted with hexane, which co-elutes the fatty acid ethyl esters and cholesteryl esters.
- SPE Step 2 (ODS - Optional): If separation from cholesteryl esters is required, the eluate from the first step can be applied to an ODS column. The fatty acid ethyl esters are then eluted with an isopropanol-water mixture.
- HPLC Purification: For isolating specific fatty acid ethyl esters, the sample from the SPE procedure is subjected to HPLC. This allows for the separation and collection of pure **ethyl palmitoleate**.

Analysis of Ethyl Palmitoleate

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the qualitative and quantitative analysis of **ethyl palmitoleate**.

Materials:

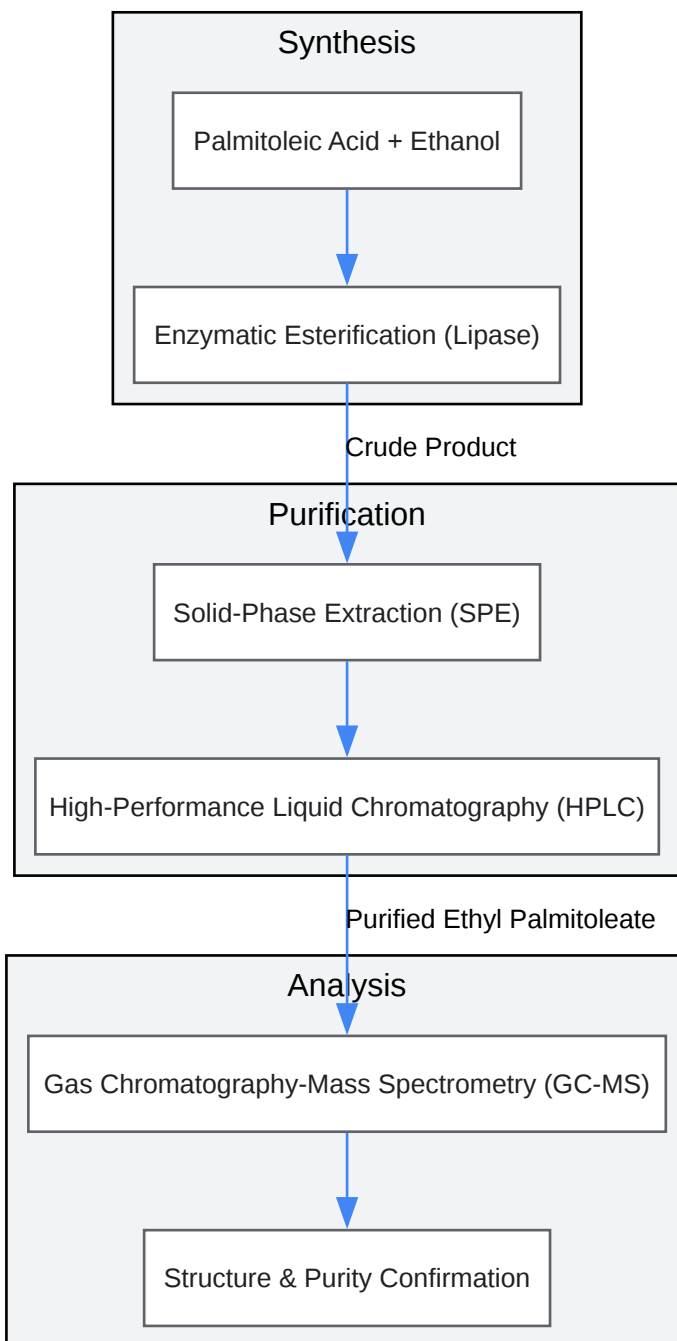
- Purified **ethyl palmitoleate** sample or extract
- GC-MS system with a capillary column (e.g., DB-5MS)
- Helium (carrier gas)

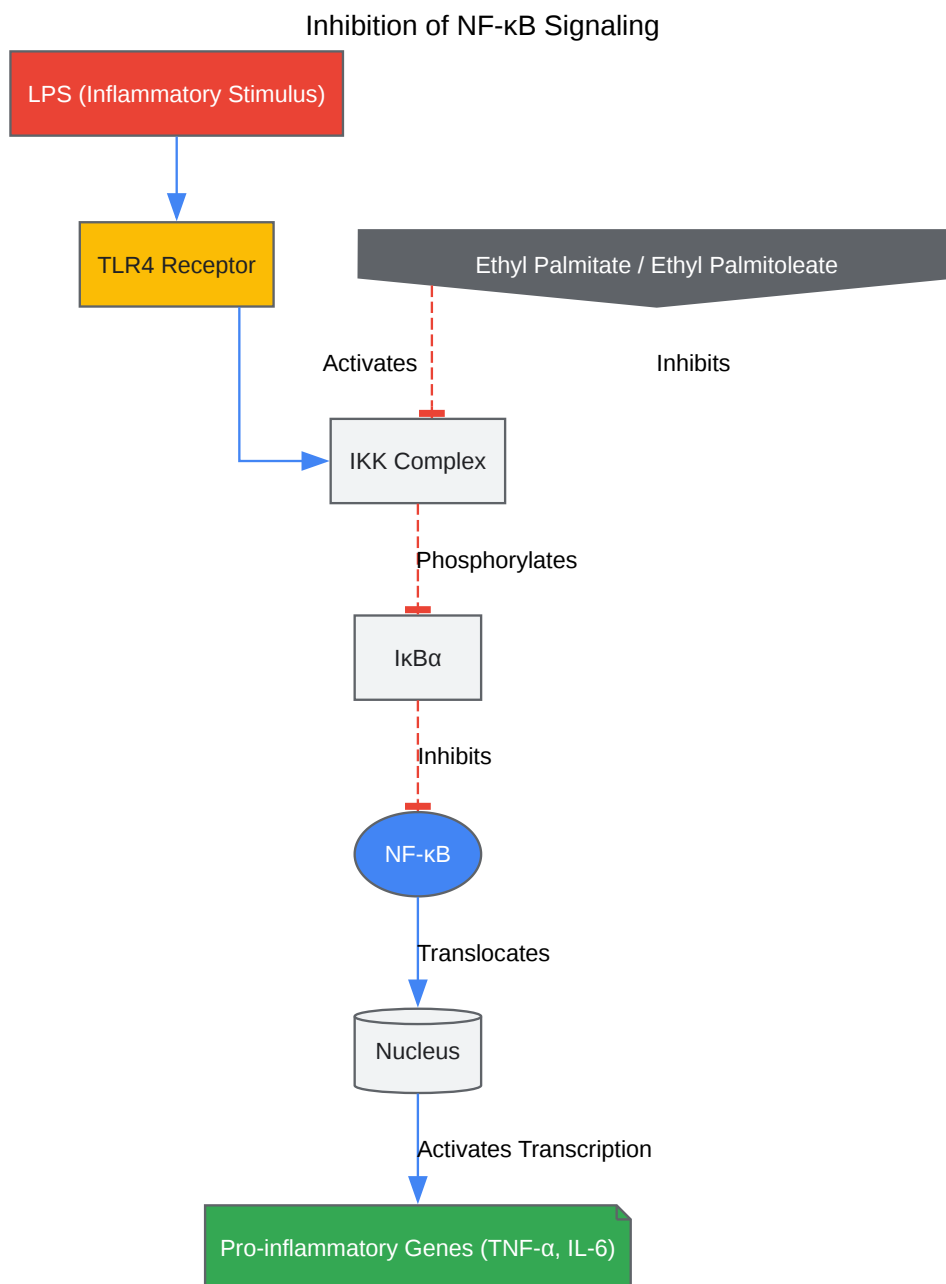
- Standard solution of **ethyl palmitoleate** for calibration

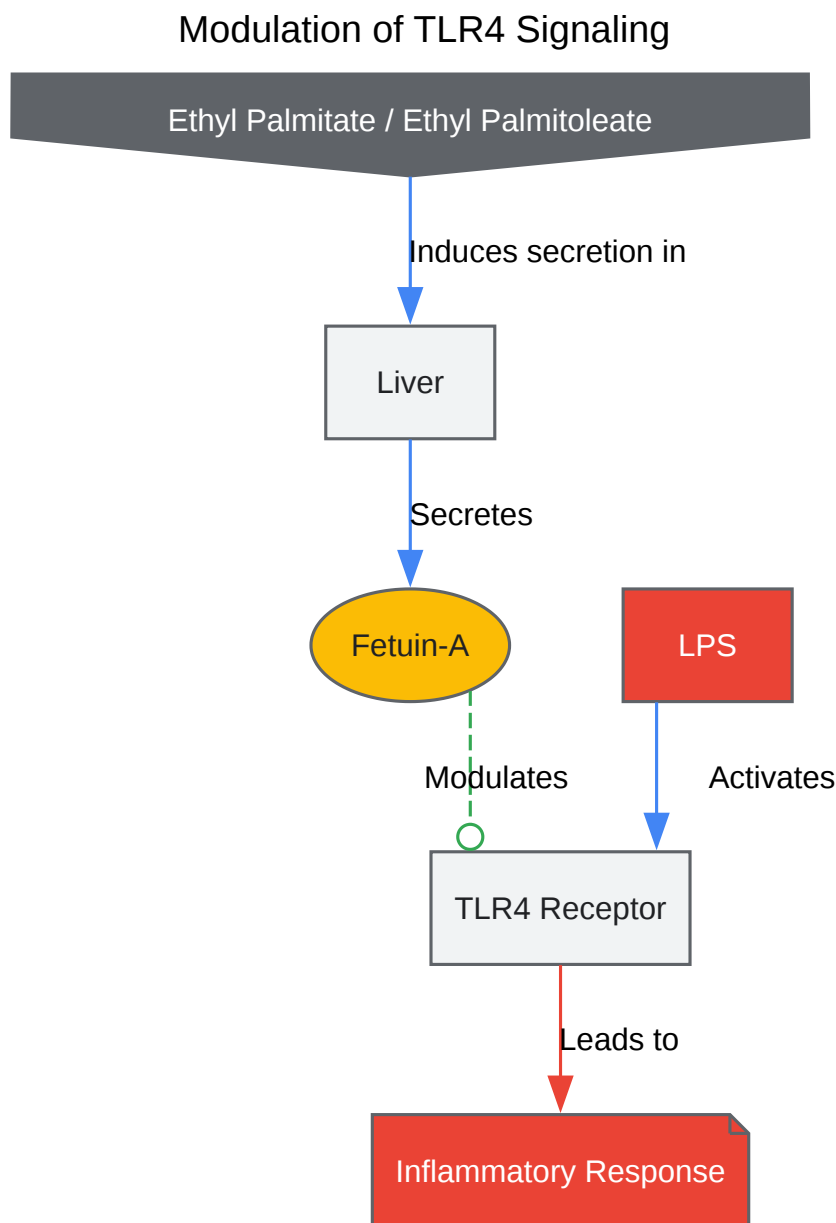
Procedure:

- Sample Preparation: The sample containing **ethyl palmitoleate** is dissolved in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration.
- Injection: A small volume of the prepared sample (e.g., 1 μL) is injected into the GC-MS system.
- Gas Chromatography: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 100°C, hold for 1 minute, then ramp up to 275°C and hold for 5 minutes.
- Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify **ethyl palmitoleate** by comparing it to a spectral library or a standard. The specific fragment ion at m/z 88 is characteristic of fatty acid ethyl esters.
- Quantification: The concentration of **ethyl palmitoleate** in the sample can be determined by comparing the peak area of the analyte to a calibration curve generated from standard solutions of known concentrations.

Experimental Workflow for Ethyl Palmitoleate







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